molecular formula C19H24Cl3N3OZn B12766435 Dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride CAS No. 73772-31-3

Dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride

Cat. No.: B12766435
CAS No.: 73772-31-3
M. Wt: 482.1 g/mol
InChI Key: FMMJCWFYRNBXFH-UHFFFAOYSA-L
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Description

Dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride is a complex organozinc compound It is known for its unique structure, which combines a zinc chloride moiety with a phenoxazinylidene azanium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride typically involves the reaction of zinc chloride with diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the phenoxazinylidene moiety.

    Reduction: Reduction reactions can also occur, especially at the azanium group.

    Substitution: The compound can participate in substitution reactions, where the chloride ions can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products

    Oxidation: Oxidized derivatives of the phenoxazinylidene moiety.

    Reduction: Reduced forms of the azanium group.

    Substitution: Substituted derivatives where chloride ions are replaced by other groups.

Scientific Research Applications

Dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride involves its interaction with molecular targets such as enzymes and receptors. The zinc ion can coordinate with various functional groups, facilitating catalytic reactions. The phenoxazinylidene moiety can participate in electron transfer processes, while the azanium group can interact with negatively charged sites on biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Dichlorozinc: A simpler compound with only zinc and chloride ions.

    Phenoxazin-5-ium chloride: Lacks the zinc moiety but has a similar phenoxazinylidene structure.

    Diethylzinc: Contains zinc and ethyl groups but lacks the phenoxazinylidene and azanium groups.

Uniqueness

Dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride is unique due to its combination of zinc chloride with a complex organic moiety

Properties

CAS No.

73772-31-3

Molecular Formula

C19H24Cl3N3OZn

Molecular Weight

482.1 g/mol

IUPAC Name

dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride

InChI

InChI=1S/C19H23N3O.3ClH.Zn/c1-5-20-16-12-19-17(10-13(16)4)21-15-9-8-14(11-18(15)23-19)22(6-2)7-3;;;;/h8-12H,5-7H2,1-4H3;3*1H;/q;;;;+2/p-2

InChI Key

FMMJCWFYRNBXFH-UHFFFAOYSA-L

Canonical SMILES

CCNC1=CC2=C(C=C1C)N=C3C=CC(=[N+](CC)CC)C=C3O2.[Cl-].Cl[Zn]Cl

Origin of Product

United States

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